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For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the crystal structure

and lattice constant of aluminum arsenide (AlAs), a significant III-V semiconductor material.

Tailored for researchers, scientists, and professionals in drug development, this document

synthesizes key data and experimental methodologies to facilitate a comprehensive

understanding of AlAs properties for advanced material science and technological applications.

Introduction to Aluminum Arsenide
Aluminum arsenide is a semiconductor with a wide, indirect bandgap of approximately 2.16

eV at room temperature.[1] It has garnered considerable interest in the fields of electronics and

optoelectronics due to its close lattice match with gallium arsenide (GaAs), enabling the

fabrication of high-quality heterostructures with minimal strain.[1][2][3] This property is pivotal

for the development of various devices, including high-electron-mobility transistors (HEMTs),

quantum well devices, solar cells, and light-emitting diodes (LEDs).[1][4][5]

Crystal Structure of Aluminum Arsenide
Aluminum arsenide crystallizes in the zincblende (or cubic sphalerite) structure, which is

characteristic of many III-V semiconductors.[1] This structure belongs to the F-43m space

group and is composed of two interpenetrating face-centered cubic (FCC) sublattices. One
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sublattice is occupied by aluminum atoms, and the other by arsenic atoms, with the arsenic

sublattice displaced from the aluminum sublattice by one-quarter of the body diagonal of the

cubic unit cell.

In this configuration, each aluminum atom is tetrahedrally coordinated to four arsenic atoms,

and conversely, each arsenic atom is tetrahedrally coordinated to four aluminum atoms. This

arrangement results in a stable and robust crystal structure.

Caption: A 2D representation of the tetrahedral coordination in the aluminum arsenide
zincblende crystal structure.

Lattice Constant of Aluminum Arsenide
The lattice constant (a) of a crystal is a fundamental parameter that defines the size of its unit

cell. For aluminum arsenide, the lattice constant is a critical parameter, particularly in the

context of growing epitaxial layers on substrates like GaAs. The close match in their lattice

constants minimizes defects and dislocations at the interface, leading to high-quality crystalline

structures.

Tabulated Data of Lattice Constants
The following table summarizes experimentally determined and theoretically calculated lattice

constants for aluminum arsenide under various conditions.
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Lattice
Constant (Å)

Method
Temperature
(K)

Pressure
(GPa)

Reference

5.6622 Not Specified
Room

Temperature
Ambient

5.63

Experimental

(used in DFT

calculations)

Not Specified Ambient [3][6]

5.73

Density

Functional

Theory (GGA)

0 0 [7]

5.76

Density

Functional

Theory (GGA)

0 0 [7]

Decreases with

increasing

pressure

First-principles

DFT
Not Specified Variable

Varies with

temperature
Experimental Variable Ambient [5]

Experimental Protocols
The determination of the crystal structure and lattice constant of aluminum arsenide relies on

sophisticated experimental techniques for both material synthesis and characterization.

Crystal Synthesis
High-quality single crystals of aluminum arsenide are challenging to synthesize due to the

high melting point of AlAs (around 1700 °C) and the high reactivity of aluminum at this

temperature.[8] While early methods involved melt-growth techniques, modern approaches that

offer greater control over the crystalline quality are preferred.[8][9]

Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD): These

are the state-of-the-art techniques for growing high-purity, single-crystal thin films of AlAs.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.scirp.org/pdf/cc_2016070515225352.pdf
https://www.scirp.org/journal/paperinformation?paperid=67963
https://www.semanticscholar.org/paper/STRUCTURAL-AND-ELECTRONIC-PROPERTIES-OF-ALUMINIUM/0686485caf3b3733e3cb84c34c51f3c451305877
https://www.semanticscholar.org/paper/STRUCTURAL-AND-ELECTRONIC-PROPERTIES-OF-ALUMINIUM/0686485caf3b3733e3cb84c34c51f3c451305877
https://www.ioffe.ru/SVA/NSM/Semicond/AlGaAs/thermal.html
https://www.benchchem.com/product/b1584279?utm_src=pdf-body
https://www.benchchem.com/product/b1584279?utm_src=pdf-body
https://resources.pcb.cadence.com/blog/2024-aluminum-arsenide-an-introduction
https://resources.pcb.cadence.com/blog/2024-aluminum-arsenide-an-introduction
https://en.wikipedia.org/wiki/Aluminium_arsenide
https://resources.pcb.cadence.com/blog/2024-aluminum-arsenide-an-introduction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MBE Protocol Outline:

A substrate, typically a GaAs wafer, is loaded into an ultra-high vacuum chamber.

The substrate is heated to a specific temperature to ensure a clean and atomically smooth

surface.

Effusion cells containing high-purity aluminum and arsenic are heated to produce atomic

or molecular beams of these elements.

The beams are directed towards the heated substrate.

The atoms impinge on the substrate surface, migrate, and incorporate into the growing

crystal lattice, forming an epitaxial layer of AlAs.

The growth rate is typically on the order of a few micrometers per hour, allowing for

precise control of layer thickness.

MOCVD Protocol Outline:

A heated substrate (e.g., GaAs) is placed in a reaction chamber.

Precursor gases, such as trimethylaluminum (TMA) for the aluminum source and arsine

(AsH₃) for the arsenic source, are introduced into the chamber along with a carrier gas

(e.g., hydrogen).

The precursor molecules decompose at the hot substrate surface.

The liberated aluminum and arsenic atoms react to form an AlAs film on the substrate.

The growth parameters, including substrate temperature, precursor flow rates, and reactor

pressure, are carefully controlled to achieve the desired film properties.

Structural Characterization
X-ray Diffraction (XRD): This is the primary and most widely used technique for determining the

crystal structure and measuring the lattice constant of crystalline materials.
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Powder X-ray Diffraction (PXRD) Protocol Outline:

A polycrystalline sample of AlAs is finely ground to a powder to ensure random orientation

of the crystallites.

The powder is mounted on a sample holder in a diffractometer.

A monochromatic X-ray beam, typically from a copper anode (Cu Kα radiation), is directed

at the sample.

The sample is rotated, and the detector scans a range of angles (2θ) to collect the

diffracted X-rays.

The resulting diffraction pattern shows peaks at specific angles corresponding to the

crystallographic planes that satisfy Bragg's law (nλ = 2d sinθ).

By analyzing the positions of the diffraction peaks, the crystal system and the lattice

constant can be determined.

High-Resolution X-ray Diffraction (HRXRD) for Thin Films:

For epitaxial thin films of AlAs, HRXRD is employed to obtain detailed information about

the crystal quality, layer thickness, and strain state.

A highly collimated and monochromatic X-ray beam is used.

Omega-2theta (ω-2θ) scans are performed around a specific Bragg reflection of the

substrate and the epitaxial layer.

The angular separation between the substrate and layer peaks is used to precisely

calculate the lattice constant of the AlAs film.

Reciprocal space mapping can also be performed to get a more complete picture of the

strain and relaxation in the epitaxial layer.

Logical Relationships and Workflows
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The following diagram illustrates the logical workflow from material synthesis to the

determination of its structural properties.

Crystal Synthesis
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Data Analysis

Molecular Beam Epitaxy
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(PXRD, HRXRD)

Metalorganic Chemical
Vapor Deposition

Bragg's Law Analysis

Lattice Constant
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Crystal Structure
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Click to download full resolution via product page

Caption: Workflow from synthesis to structural analysis of aluminum arsenide.
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Conclusion
The zincblende crystal structure and the precise lattice constant of aluminum arsenide are

fundamental properties that underpin its utility in a wide array of semiconductor devices. The

ability to grow high-quality AlAs layers with a lattice constant closely matched to that of GaAs is

a key enabler for advanced heterostructure engineering. The experimental protocols outlined in

this guide, particularly MBE, MOCVD, and XRD, are crucial for the continued development and

characterization of AlAs-based materials and devices. This comprehensive overview provides a

solid foundation for researchers and professionals working with this important semiconductor

material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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